甲草胺

描述

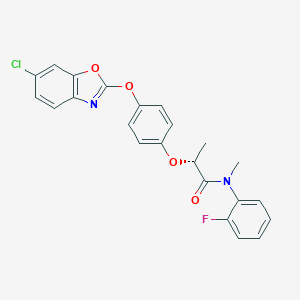

Metamifop is a 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide that has R-configuration. It is an inhibitor of acetyl-coenzyme A carboxylase (ACCase) and a postemergence herbicide which exhibits high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-metamifop.

科学研究应用

普通狗牙根的防治

甲草胺是一种用于防治谷物作物和水稻中一年生和多年生禾本科杂草的后出苗芳氧苯氧丙酸类除草剂 . 它已被专门用于防治普通狗牙根 . 随着甲草胺用量的增加,狗牙根的生物量减少 . 该除草剂已被证明能有效控制狗牙根的生长,较高用量几乎能完全控制 .

匍匐翦股颖的耐受性

先前的研究观察到匍匐翦股颖对甲草胺施用的耐受性,表明其可用于从匍匐翦股颖果岭中去除侵入的狗牙根,几乎不会产生药害 .

冷季型草坪草中光滑马唐的防治

甲草胺在美国正在接受评估,用于冷季型草坪草中一年生禾草的防治 . 当以一定剂量一次施用或以3、6或8周的间隔两次施用时,它已被发现能有效地控制冷季型草坪草中的光滑马唐 .

与阔叶除草剂的组合

甲草胺已与阔叶除草剂如苄草酮、2,4-D+二氯丙酸+麦草畏(DDM)和炔草酮组合进行了研究 . 然而,发现当甲草胺与DDM组合时,光滑马唐的防治效果降低了 .

连续施用以获得更好的控制效果

以3周的间隔连续施用甲草胺处理,比只施用一次的处理提供了更强和更持久的控制效果 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width

作用机制

Target of Action

Metamifop is an aryloxyphenoxypropionate (APP) herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) found in sensitive weeds . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of cell membranes .

Mode of Action

Metamifop acts as an ACCase inhibitor . It binds to the ACCase enzyme, inhibiting its activity . This interference disrupts the synthesis of fatty acids, leading to growth retardation in the target plants .

Biochemical Pathways

Upon exposure to Metamifop, the ACCase activity in resistant populations of weeds was found to be less inhibited than in sensitive populations . The metabolic pathway of Metamifop degradation involves several intermediate metabolites, including N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline . These metabolites suggest that Metamifop is transformed into various compounds during its degradation process .

Pharmacokinetics

It is known that metamifop is moderately persistent in natural soil under aerobic conditions, with a typical half-life of 70 days .

Result of Action

The inhibition of ACCase by Metamifop leads to a disruption in the synthesis of fatty acids. This causes chlorosis, leading to growth retardation of the target plants . In non-target organisms, such as aquatic animals, Metamifop has been found to affect defense systems, including antioxidation, immunity, and apoptosis .

Action Environment

The efficacy of Metamifop can be influenced by various environmental factors. For instance, a study found that Metamifop could degrade completely in 6 days and was stable under a wide range of pH (6.0–10.0) or temperature (20–42 °C) when degraded by a specific microbial consortium . Additionally, the application timings and mixtures of Metamifop can significantly affect its control efficacy on smooth crabgrass in cool-season turfgrasses .

生化分析

Biochemical Properties

Metamifop interacts with various enzymes and proteins, primarily functioning as an acetyl-CoA carboxylase inhibitor . This interaction interferes with the synthesis of fatty acids, leading to chlorosis and growth retardation in target plants .

Cellular Effects

The effects of Metamifop on cells are primarily related to its impact on fatty acid synthesis. By inhibiting acetyl-CoA carboxylase, Metamifop disrupts normal cellular metabolism, leading to growth retardation .

Molecular Mechanism

At the molecular level, Metamifop exerts its effects by binding to the enzyme acetyl-CoA carboxylase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, a critical component of cell membranes and energy storage .

Temporal Effects in Laboratory Settings

In laboratory settings, Metamifop has been observed to degrade completely after 6 days when exposed to a consortium of bacteria isolated from AOPP-contaminated soil .

Metabolic Pathways

Metamifop is involved in the metabolic pathway of fatty acid synthesis . It interacts with the enzyme acetyl-CoA carboxylase, disrupting the normal metabolic flux and leading to changes in metabolite levels .

Subcellular Localization

Given its role as an acetyl-CoA carboxylase inhibitor, it is likely to be found in locations where fatty acid synthesis occurs .

生物活性

Metamifop is a selective post-emergence herbicide primarily used for controlling grassy weeds in various crops, particularly rice. Its biological activity extends beyond herbicidal effects, impacting physiological and biochemical processes in organisms exposed to it. This article explores the biological activity of metamifop, focusing on its effects on oxidative stress, endocrine disruption, and selectivity in turfgrass species.

Metamifop acts as a graminicide by inhibiting specific enzymes involved in the biosynthesis of fatty acids and amino acids in target plants. This inhibition leads to growth cessation and eventual death of the treated grasses while sparing many broadleaf species. The selectivity is attributed to differential absorption, translocation, and metabolism among various plant species.

Oxidative Stress Induction

Recent studies have highlighted metamifop's role in inducing oxidative stress in aquatic organisms. For instance, a study on the freshwater eel Monopterus albus revealed that exposure to metamifop increased reactive oxygen species (ROS) production and malondialdehyde (MDA) levels, indicating lipid peroxidation. The antioxidant enzyme activities (SOD and CAT) initially increased at lower concentrations (0.2 mg/L) but decreased at higher concentrations, suggesting a failure of the antioxidant defense system under excessive ROS conditions .

Table 1: Effects of Metamifop on Oxidative Stress Markers in Monopterus albus

| Concentration (mg/L) | ROS Production | MDA Content | SOD Activity | CAT Activity |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline |

| 0.2 | Increased | Increased | Increased | Increased |

| 0.4 | Increased | Increased | Decreased | Decreased |

| 0.6 | Increased | Increased | Decreased | Decreased |

| 0.8 | Highest | Highest | Lowest | Lowest |

Endocrine Disruption

Metamifop has been identified as an endocrine disruptor, particularly affecting the hypothalamic-pituitary-gonadal (HPG) axis in M. albus. Exposure to sublethal concentrations significantly elevated plasma vitellogenin (VTG) levels, a biomarker for endocrine-disrupting chemicals (EDCs). The expression of genes related to steroidogenesis was also altered, with increased levels of CYP19A1b and CYP17 and decreased FSHβ expression observed .

Table 2: Gene Expression Changes Induced by Metamifop

| Gene | Control Expression | 0.2 mg/L Expression | 0.4 mg/L Expression | 0.6 mg/L Expression | 0.8 mg/L Expression |

|---|---|---|---|---|---|

| CYP19A1b | Baseline | Upregulated | Upregulated | Upregulated | Upregulated |

| CYP17 | Baseline | Upregulated | Upregulated | Upregulated | Upregulated |

| FSHβ | Baseline | Downregulated | Downregulated | Downregulated | Downregulated |

| LHβ | Baseline | Upregulated | Upregulated | Upregulated | Upregulated |

Selectivity in Turfgrass

Research has demonstrated that metamifop exhibits selective herbicidal activity against certain grass species while being less harmful to others. In greenhouse experiments, the rate required to reduce shoot biomass by 50% varied significantly among different grass species, indicating differential sensitivity . For example, the GR50 values for creeping bentgrass and goosegrass were markedly different, underscoring the importance of understanding species-specific responses when applying metamifop.

Table 3: GR50 Values for Different Grass Species Treated with Metamifop

| Grass Species | GR50 Value (g ai/ha) |

|---|---|

| Creeping Bentgrass | 6,400 |

| Kentucky Bluegrass | 2,166 |

| Goosegrass | 53 |

| Bermudagrass | 2,850 |

Case Studies

- Aquatic Toxicology : A study on M. albus indicated that metamifop exposure led to significant oxidative stress and endocrine disruption, emphasizing its potential ecological risks .

- Agricultural Efficacy : In field trials, metamifop demonstrated high efficacy against grassy weeds in rice crops with a weed control efficiency of 80-84% at optimal application rates .

- Resistance Development : Research has shown that certain populations of Echinochloa glabrescens have developed resistance to metamifop through mechanisms involving glutathione S-transferases .

属性

CAS 编号 |

256412-89-2 |

|---|---|

分子式 |

C23H18ClFN2O4 |

分子量 |

440.8 g/mol |

IUPAC 名称 |

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |

InChI |

InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1 |

InChI 键 |

ADDQHLREJDZPMT-CQSZACIVSA-N |

SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

手性 SMILES |

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

规范 SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Key on ui other cas no. |

256412-89-2 |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide metamifop |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Metamifop?

A1: Metamifop is a selective aryloxyphenoxypropionate (AOPP) herbicide. It acts by inhibiting the activity of acetyl-CoA carboxylase (ACCase) [, , ]. This enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition disrupts lipid production, ultimately leading to plant death.

Q2: Which weeds are particularly susceptible to Metamifop?

A2: Metamifop effectively controls several annual and perennial grass weeds, including smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), and common bermudagrass (Cynodon dactylon) [, , , , ]. It demonstrates greater selectivity towards controlling these weeds in cool-season turfgrasses.

Q3: How does Metamifop achieve selectivity in cool-season turfgrasses?

A3: Metamifop's selectivity is attributed to differential levels of target site inhibition. Research suggests that while creeping bentgrass (Agrostis stolonifera) efficiently absorbs and translocates Metamifop, it also exhibits lower sensitivity to ACCase inhibition compared to susceptible species like goosegrass []. This difference in ACCase sensitivity contributes to the selective herbicidal action of Metamifop.

Q4: Are there any reported cases of Metamifop resistance in weeds?

A4: Yes, resistance to Metamifop has been observed in certain weed populations, specifically in Echinochloa glabrescens and Digitaria ciliaris var. chrysoblephara [, ]. This resistance can be attributed to enhanced metabolism via glutathione S-transferases (GSTs) or specific amino acid substitutions in the ACCase enzyme [, ].

Q5: What are the implications of Metamifop resistance for weed management?

A5: The emergence of Metamifop resistance in weed populations emphasizes the importance of integrated weed management strategies. This includes employing a combination of control methods such as crop rotation, alternative herbicides with different modes of action, and non-chemical control methods to prevent the further development and spread of resistance [, ].

Q6: What is the molecular formula and weight of Metamifop?

A6: The molecular formula of Metamifop is C20H18ClF2N3O4, and its molecular weight is 437.83 g/mol.

Q7: Are there any analytical methods available for detecting Metamifop and its metabolites?

A7: Several analytical methods have been developed for the detection and quantification of Metamifop and its metabolites in various matrices. These include high-performance liquid chromatography (HPLC) often coupled with UV detection or mass spectrometry [, , , , ], accelerated solvent extraction (ASE) coupled with GPC purification and HPLC [], and enzyme-linked immunosorbent assay (ELISA) [].

Q8: Have there been studies on the environmental impact of Metamifop?

A9: Studies have investigated the potential environmental impacts of Metamifop. For instance, the impact of a new mixture formulation containing Metamifop on soil health under direct-seeded rice lowland conditions was assessed, concluding that the mixture had no adverse impact on soil microflora and enzyme activity, suggesting it is an eco-friendly herbicide []. Further research is crucial for comprehensive understanding and mitigating potential negative impacts on the environment.

Q9: What are the potential benefits of using Metamifop in combination with other herbicides?

A9: Combining Metamifop with other herbicides can offer several advantages, including:

- Broad-spectrum weed control: Combining Metamifop with herbicides having different modes of action can effectively control a wider range of weed species [, , , ].

- Enhanced efficacy: Synergistic interactions between Metamifop and other herbicides like cyhalofop-butyl have been observed, leading to enhanced herbicidal activity and potentially reducing the required application rates [].

- Resistance management: Using Metamifop in combination with other herbicides can help delay the development of herbicide resistance in weed populations [, ].

Q10: What are the safety considerations for using Metamifop?

A11: As with any herbicide, safe handling and application practices are crucial for Metamifop. While it demonstrates selectivity towards certain turfgrasses, higher doses or repeated applications can cause injury [, ]. Additionally, understanding potential effects on non-target organisms and adopting appropriate mitigation strategies are essential for responsible use [].

Q11: Are there alternative herbicides or weed management strategies that could be used in place of Metamifop?

A11: Several alternative herbicides and weed management strategies exist. Choosing the most suitable approach depends on various factors like the target weed species, crop type, and environmental considerations.

- Alternative Herbicides: Other ACCase-inhibiting herbicides like fenoxaprop and clodinafop offer similar modes of action for controlling grass weeds [].

- Non-Chemical Control: Methods like hand weeding, mechanical cultivation, and mulching can provide effective weed control, particularly in organic farming systems [, ].

- Integrated Weed Management (IWM): Implementing a holistic approach that combines various control methods can provide long-term weed suppression and minimize the risk of herbicide resistance [, ].

Q12: What is the future direction of research on Metamifop?

A12: Future research on Metamifop is likely to focus on:

- Understanding resistance mechanisms: Investigating the molecular mechanisms underlying Metamifop resistance in detail is crucial for developing strategies to manage resistant weed populations [, , ].

- Developing novel formulations: Exploring new formulations and delivery systems for Metamifop can improve its efficacy, reduce application rates, and minimize environmental impact [].

- Assessing environmental fate and impact: Conducting comprehensive studies on the environmental fate and effects of Metamifop and its metabolites is essential for ensuring its safe and sustainable use [, ].

- Exploring synergistic combinations: Identifying effective herbicide combinations involving Metamifop can offer broader weed control, enhanced efficacy, and potentially reduce herbicide use [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。